异沙康唑-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

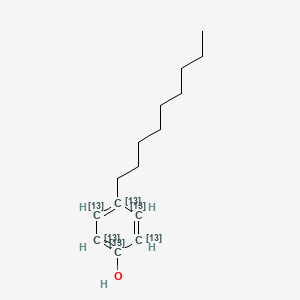

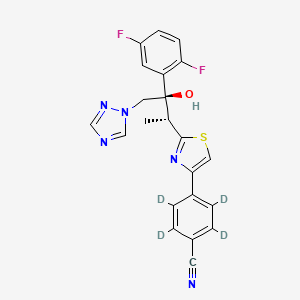

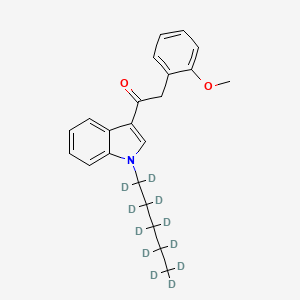

Isavuconazole-d4 is intended for use as an internal standard for the quantification of isavuconazole by GC- or LC-MS. Isavuconazole is a broad-spectrum triazole antifungal agent. It inhibits the growth of clinical isolates of A. fumigatus, A. terreus, A. flavus, and A. lentulus (MIC90s = 0.39, 0.39, 2, and 0.25 mg/L, respectively) as well as C. albicans, C. krusei, and C. parapsilosis (MIC50s = 0.03, 0.06, and 0.03 mg/L, respectively). Isavuconazole also inhibits the growth of several other fungal species, including clinical isolates of C. neoformans and C. gattii (MIC90s = 0.032 and 0.125 mg/L, respectively). Formulations containing isavuconazole have been used in the treatment of invasive aspergillosis and mucormycosis.

科学研究应用

定量内标

异沙康唑-d4 用于通过 GC 或 LC-MS 定量异沙康唑 . 此应用在需要对物质进行准确和精确定量的分析化学中至关重要。

抗真菌剂

This compound 是一种广谱三唑类抗真菌剂 . 它抑制各种真菌的临床分离株的生长,包括烟曲霉、土曲霉、黄曲霉和 lentulus 曲霉 .

侵袭性曲霉病的治疗

This compound 已被用于治疗侵袭性曲霉病 . 曲霉病是由曲霉真菌引起的严重感染,这种应用对于免疫功能低下患者尤为重要。

毛霉菌病的治疗

This compound 另一个重要的应用是在毛霉菌病的治疗中 . 毛霉菌病是一种罕见但严重的真菌感染,this compound 等有效的治疗方案至关重要。

抑制真菌细胞膜合成

This compound 通过抑制真菌细胞膜合成来发挥作用 . 这种作用机制是其作为抗真菌剂有效性的基础。

真菌疾病研究

This compound 用于真菌疾病的研究 . 它对多种真菌的有效性使其成为研究这些疾病的有价值工具。

作用机制

Target of Action

Isavuconazole-d4 primarily targets the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the fungal cell membrane . Resistance to isavuconazole has been associated with mutations in the target gene CYP51 .

Mode of Action

Isavuconazole-d4 exhibits fungicidal actions by disrupting the biosynthesis of ergosterol . It achieves this by inhibiting the activity of lanosterol 14-alpha-demethylase, which mediates the conversion of lanosterol to ergosterol . This inhibition leads to alterations in the structure and function of the fungal cell membrane, ultimately leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by isavuconazole-d4 is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14-alpha-demethylase, isavuconazole-d4 prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, causing structural and functional alterations that result in fungal cell death .

Pharmacokinetics

Isavuconazole-d4 exhibits predictable pharmacokinetics . It is found as an active ingredient of its prodrug, Isavuconazonium . Following administration, isavuconazonium undergoes biotransformation to form the active moiety, isavuconazole, for the antifungal actions . Isavuconazonium displays excellent water solubility for intravenous formulations, good absorption, and enhanced oral bioavailability . It is proposed that the intravenous and oral dosing can be used interchangeably .

Result of Action

The primary result of isavuconazole-d4’s action is the disruption of the fungal cell membrane . This disruption is caused by the inhibition of ergosterol biosynthesis, leading to structural and functional alterations in the fungal cell membrane . These alterations ultimately lead to fungal cell death .

Action Environment

Isavuconazole-d4 is effective against a broad spectrum of fungi, including most Candida species, most Aspergillus species, Mucorales, Cryptococcus spp., Fusarium species, dermatophytes, and dimorphic fungi . Its efficacy can be influenced by environmental factors such as the presence of other drugs due to potential drug-drug interactions . Isavuconazole-d4 is generally well-tolerated with fewer drug-drug interactions compared to many existing antifungal agents .

生化分析

Biochemical Properties

Isavuconazole-d4 exhibits fungicidal actions by disrupting the biosynthesis of ergosterol, a key component of the fungal cell membrane . It inhibits the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase that mediates the conversion of lanosterol to ergosterol . This interaction with the enzyme is crucial for its antifungal activity.

Cellular Effects

Isavuconazole-d4 has a broad spectrum of activity against a variety of yeasts, molds, and dimorphic fungi . It inhibits fungal cell membrane synthesis, affecting the function of various types of cells . It has been found to be effective against most Candida species, Aspergillus species, Mucorales, Cryptococcus spp., Fusarium species, dermatophytes, and dimorphic fungi .

Molecular Mechanism

The molecular mechanism of action of Isavuconazole-d4 involves the inhibition of the enzyme lanosterol 14-alpha-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, Isavuconazole-d4 disrupts the biosynthesis of ergosterol, leading to the death of the fungal cell .

Temporal Effects in Laboratory Settings

It has been found to be effective in the treatment of invasive aspergillosis and mucormycosis .

Metabolic Pathways

Isavuconazole-d4 is metabolized in the liver via the CYP3A4 pathway . The excretion occurs through the feces . The clearance of Isavuconazole-d4 is decreased and its half-life is increased in patients with liver dysfunction .

属性

IUPAC Name |

2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFOUSQFMYRUQK-KUXFOAEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-[2-13C]Threose](/img/structure/B584009.png)

![[3'-13C]Thymidine](/img/structure/B584016.png)

![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)

![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)